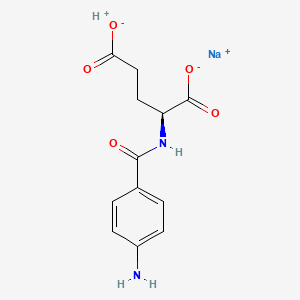
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate): , identified by the Unique Ingredient Identifier (UNII) GFI92QDR2K, is a compound with the molecular formula C12H12N2O5.Na.H. This compound is a derivative of 4-aminobenzoic acid and L-glutamic acid, and it is often used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) typically involves the amidation of 4-aminobenzoic acid with L-glutamic acid. One common method includes dissolving 4-aminobenzoic acid in methanol, followed by the addition of salicylaldehyde, sodium cyanoborohydride, and glacial acetic acid. The mixture is stirred at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl and glutamate derivatives.
科学的研究の応用
Chemistry: In chemistry, Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties. It has shown activity against methicillin-resistant Staphylococcus aureus and other pathogens .
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its cytotoxic effects on cancer cell lines .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
作用機序
The mechanism of action of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. This results in the antimicrobial and cytotoxic effects observed in various studies .
類似化合物との比較
4-Aminobenzoic Acid: A precursor to Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) with similar antimicrobial properties.
N-(4-Aminobenzoyl)-β-alanine: Another derivative with comparable biological activities.
Uniqueness: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is unique due to its specific combination of 4-aminobenzoic acid and L-glutamic acid, which imparts distinct chemical and biological properties.
特性
CAS番号 |
97772-96-8 |
|---|---|
分子式 |
C12H13N2NaO5 |
分子量 |
288.23 g/mol |
IUPAC名 |
sodium;(2S)-2-[(4-aminobenzoyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C12H14N2O5.Na/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16;/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19);/q;+1/p-1/t9-;/m0./s1 |
InChIキー |
QTFDQUUWYNVHIJ-FVGYRXGTSA-M |
異性体SMILES |
[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])N.[Na+] |
正規SMILES |
[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















